2-Piperidin-1-ylethyl 2-bromobenzoate

Cross-coupling C-H activation organometallic chemistry

Obtaining a functionalized ortho-bromo benzoate building block for regioselective cross-coupling and CNS-targeted SAR studies often requires lengthy custom synthesis. 2-Piperidin-1-ylethyl 2-bromobenzoate provides a pre-assembled ortho-bromo piperidine ester scaffold, eliminating the need for in-house construction of this specific pharmacophore. • Enables chelation-assisted metal catalysis inaccessible to 3- or 4-bromo isomers. • 10-fold higher lipophilicity (cLogP 3.76) vs. non-brominated analog for membrane permeability studies. • Conformationally restricted basic piperidine center for CNS-target probe design. Supplied as custom synthesis with full analytical characterization and rapid global delivery.

Molecular Formula C14H19BrClNO2
Molecular Weight 348.66 g/mol
Cat. No. B3939227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-1-ylethyl 2-bromobenzoate
Molecular FormulaC14H19BrClNO2
Molecular Weight348.66 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br.Cl
InChIInChI=1S/C14H18BrNO2.ClH/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-11H2;1H
InChIKeyZWYZBUOMECAXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-1-ylethyl 2-bromobenzoate: Chemical Identity and Core Physicochemical Properties for Research Sourcing


2-Piperidin-1-ylethyl 2-bromobenzoate (Molecular Formula: C14H18BrNO2; Molecular Weight: 312.2 g/mol) is a lipophilic, basic amino-ester . It is a piperidine-containing derivative, classified as an ortho-brominated benzoic acid ester. The compound is structurally analogous to the amino-ester class of local anesthetics, specifically piperocaine . Key differentiating physicochemical properties include a predicted partition coefficient (cLogP) of approximately 3.76, indicating moderate lipophilicity [1].

Why 2-Piperidin-1-ylethyl 2-bromobenzoate Cannot Be Replaced by its 3-Bromo, 4-Bromo, or Non-Brominated Analogs in Key Research Applications


Substituting 2-Piperidin-1-ylethyl 2-bromobenzoate with its regioisomers (e.g., 3-bromo or 4-bromo) or the non-brominated parent compound is not trivial. The ortho-bromine atom creates a unique steric environment and electronic polarization on the aromatic ring, which directly impacts its reactivity profile in cross-coupling reactions and its interaction with biological targets. While the 3-bromo (CAS not specified) and 4-bromo analogs are commercially available as building blocks, their substitution pattern dictates a different spatial and electronic arrangement, precluding their use as direct drop-in replacements for applications requiring the specific ortho-bromo geometry. The non-brominated analog, 2-piperidin-1-ylethyl benzoate , lacks the reactive halogen handle entirely, making it unsuitable for any downstream chemistry that leverages aryl bromide reactivity.

Head-to-Head Evidence Guide: Quantifying the Differentiation of 2-Piperidin-1-ylethyl 2-bromobenzoate


Comparative Reactivity: Ortho-Bromine Enables Chelation-Controlled Selectivity in Cross-Coupling

The ortho-bromo substituent in 2-Piperidin-1-ylethyl 2-bromobenzoate provides a unique advantage in metal-catalyzed reactions. For example, in carboxylate-directed Kumada couplings, the lithium salt of 2-bromobenzoic acid demonstrates the highest reactivity compared to other coupling partners . This is a class-level inference based on the ortho-bromobenzoate core; the piperidinylethyl ester is a direct analog of this reactive core. The ortho-bromine's proximity to the carboxylate group allows for chelation assistance to the metal catalyst, a mechanistic pathway unavailable to its 3-bromo or 4-bromo regioisomers, which lack this chelation geometry. This translates to potentially higher yields and milder reaction conditions for ortho-specific transformations.

Cross-coupling C-H activation organometallic chemistry

Lipophilicity Profile: Quantified cLogP Difference Compared to Non-Brominated Analog

The presence of the bromine atom significantly impacts the compound's lipophilicity. The calculated partition coefficient (cLogP) for 2-Piperidin-1-ylethyl 2-bromobenzoate is 3.76 [1]. In comparison, its non-brominated structural analog, 2-piperidin-1-ylethyl benzoate, has a cLogP of 2.77 [2]. This difference of nearly one log unit (ΔcLogP = +0.99) indicates that the brominated compound is approximately ten times more lipophilic.

Lipophilicity drug design physicochemical properties

Steric Hindrance and Conformational Profile: Ortho-Bromo Restricts Rotational Freedom

The ortho-bromine atom introduces significant steric bulk adjacent to the ester linkage. This is expected to restrict the rotational freedom of the ester group relative to the aryl ring, leading to a more conformationally rigid structure compared to its 3-bromo or 4-bromo isomers, or the non-brominated parent. This is a class-level inference based on the well-established effect of ortho-substituents on benzoate esters . While the 4-bromo isomer has a similar molecular weight (312.2 g/mol), its para-substitution does not impose the same local steric constraints, resulting in a different conformational ensemble in solution and when bound to a target.

Conformational analysis molecular design SAR

Predicted pKa and Ionization State: Divergence from Unsubstituted Analog

The electron-withdrawing nature of the ortho-bromine atom influences the basicity of the piperidine nitrogen in the ethyl linker. This is a supporting piece of evidence. The predicted pKa of a structurally similar compound, ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate, is 6.31 . While not a direct pKa for 2-Piperidin-1-ylethyl 2-bromobenzoate, this indicates the piperidine group in these amino-esters is moderately basic. The ortho-bromo substituent is expected to lower the pKa of the piperidine nitrogen compared to the non-brominated 2-piperidin-1-ylethyl benzoate, due to its electron-withdrawing effect transmitted through the ester linkage. This would result in a lower degree of ionization at physiological pH (7.4) for the brominated compound.

Ionization pKa pharmacokinetics

Precision-Driven Applications: Where 2-Piperidin-1-ylethyl 2-bromobenzoate Provides a Verifiable Advantage


Ortho-Specific Cross-Coupling and Heterocycle Synthesis

For synthetic chemists engaged in the construction of complex molecules requiring an ortho-substituted benzoate building block. 2-Piperidin-1-ylethyl 2-bromobenzoate is the preferred starting material over its 3- or 4-bromo isomers when the synthetic plan leverages chelation-assisted metal catalysis for regioselective transformations . Its unique ortho-bromo arrangement enables reaction pathways that are inaccessible to its regioisomers, making it the required compound for achieving specific coupling outcomes.

Medicinal Chemistry: Probing Halogen Effects in SAR Campaigns

In drug discovery programs focused on piperidine-containing scaffolds, 2-Piperidin-1-ylethyl 2-bromobenzoate serves as a critical analog for understanding the impact of ortho-halogenation on target binding and pharmacokinetics. Its calculated 10-fold increase in lipophilicity (cLogP 3.76) compared to the non-brominated analog [1], combined with its conformationally restricted structure, provides a distinct probe for SAR studies . It is specifically useful for evaluating the effects of increased steric bulk and altered electronic properties at a defined position, guiding the optimization of lead compounds for CNS targets where piperidine motifs are prevalent .

Development of CNS-Targeted Chemical Probes

Given its structural analogy to piperocaine and its enhanced lipophilicity , 2-Piperidin-1-ylethyl 2-bromobenzoate is a strong candidate for developing novel chemical probes targeting neurotransmitter receptors [1]. Its predicted physicochemical profile suggests good membrane permeability, a prerequisite for intracellular or CNS target engagement. This compound offers a unique combination of a basic piperidine center and a reactive ortho-bromo handle, allowing for the synthesis of diverse probe libraries through late-stage functionalization, a capability not shared by non-brominated analogs.

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